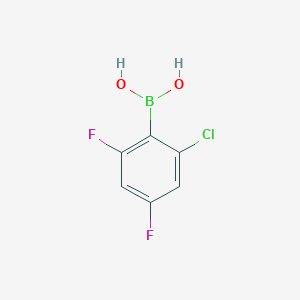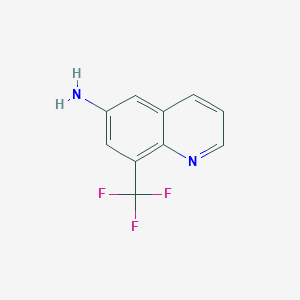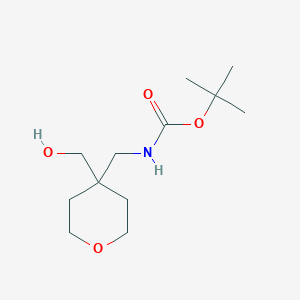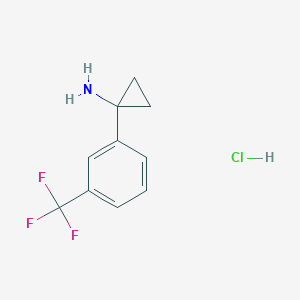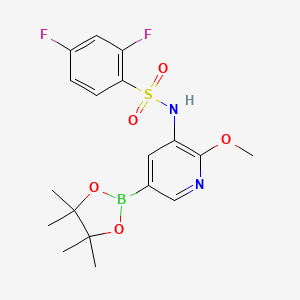
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
概述
描述
This compound, also known as 2,4-Difluoro-N-[2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide, has the molecular formula C18H21BF2N2O5S and a molecular weight of 426.24 . It is typically stored in a sealed, dry, room-temperature environment .
Synthesis Analysis
The synthesis of this compound involves several steps, starting with 5-BROMO-2-METHOXY-3-CYANOPYRIDINE and proceeding through intermediates such as 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE, 5-Bromo-2-chloro-3-nitropyridine, and N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide . The final steps involve the use of 2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylamine and 2,4-DIFLUOROBENZENESULFONYL CHLORIDE .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using direct methods and refined by the full-matrix least-squares procedure on F2 for all data . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 521.0±60.0 °C and a density of 1.35 . It has a pKa of 6.81±0.40 (Predicted) .科学研究应用
Synthesis and Structural Analysis
- This compound is utilized in the synthesis and structural analysis of various boric acid ester intermediates with benzene rings. These intermediates are created through multi-step substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This type of research is crucial for understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Photophysicochemical Properties
- In the realm of photophysicochemical studies, derivatives of this compound have been synthesized and characterized to explore their potential applications. For instance, their spectroscopic, photophysical, and photochemical properties have been investigated, particularly in the context of photocatalytic applications and photodynamic therapy (Öncül et al., 2021).
Potential in Photodynamic Therapy
- The derivatives of this compound demonstrate promising characteristics as photosensitizers in photodynamic therapy, a treatment method for cancer. Their properties like good solubility, fluorescence, and singlet oxygen production make them suitable candidates for this therapeutic approach (Öncül et al., 2022).
Agricultural Applications
- Some derivatives of this compound have been explored in the context of agriculture, particularly as intermediates for herbicidal sulfonylureas. Their synthesis and application suggest potential utility in selective herbicide development, contributing to agricultural practices (Hamprecht et al., 1999).
Vibrational Properties and DFT Studies
- The vibrational properties and molecular structures of related compounds have been studied using density functional theory (DFT) calculations. Such studies are pivotal in understanding the electronic and molecular behavior of these compounds, which can have implications in various scientific fields (Wu et al., 2021).
Chemical Reactivity and Metal Coordination
- The compound has been involved in studies related to the chemical reactivity of pyridinylboron derivatives and their potential as ligands for metal coordination. Such studies provide insights into the compound's role in complex chemical processes and its potential applications in various chemical reactions (Sopková-de Oliveira Santos et al., 2003).
安全和危害
属性
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BF2N2O5S/c1-17(2)18(3,4)28-19(27-17)11-8-14(16(26-5)22-10-11)23-29(24,25)15-7-6-12(20)9-13(15)21/h6-10,23H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJPTSKLMLUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732406 | |
| Record name | 2,4-Difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide | |
CAS RN |
1083326-73-1 | |
| Record name | 2,4-Difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

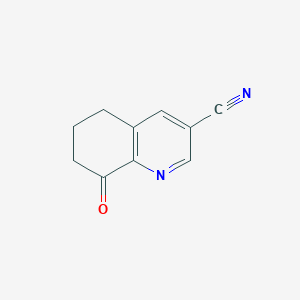
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)
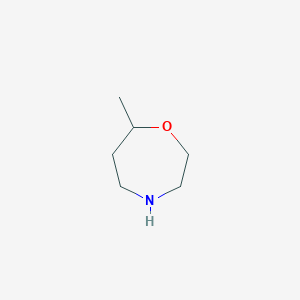
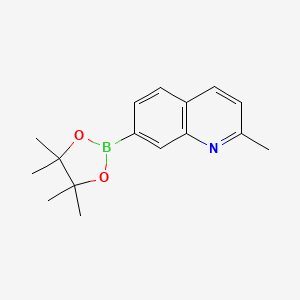
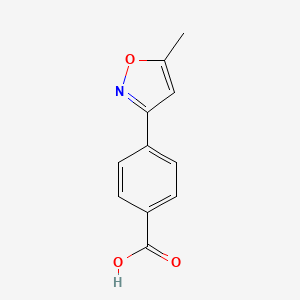
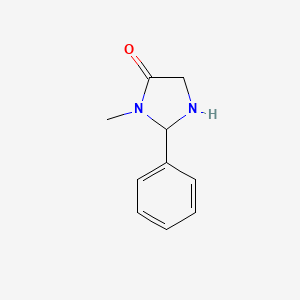
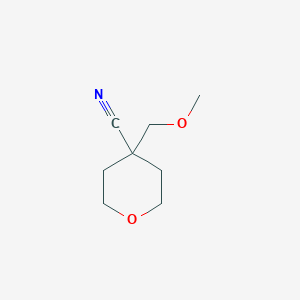
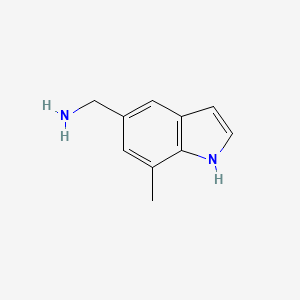
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
